(3,3-Dimethylcyclopentyl)hydrazine dihydrochloride
Description
(3,3-Dimethylcyclopentyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is a derivative of hydrazine, featuring a cyclopentyl ring substituted with two methyl groups at the 3-position and a hydrazine moiety. This compound is typically encountered as a dihydrochloride salt, which enhances its stability and solubility in aqueous solutions.
Properties
Molecular Formula |
C7H18Cl2N2 |
|---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
(3,3-dimethylcyclopentyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7(2)4-3-6(5-7)9-8;;/h6,9H,3-5,8H2,1-2H3;2*1H |
InChI Key |
NGYVWZZDBVLTJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)NN)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclopentyl)hydrazine dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylcyclopentanone with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, are crucial for optimizing the synthesis and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylcyclopentyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: It can be reduced to form amines or other reduced nitrogen species.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Azines or nitroso compounds.
Reduction: Amines or hydrazides.
Substitution: Substituted hydrazines or hydrazones.
Scientific Research Applications
(3,3-Dimethylcyclopentyl)hydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydrazine derivatives.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (3,3-Dimethylcyclopentyl)hydrazine dihydrochloride involves its interaction with various molecular targets and pathways. The hydrazine moiety can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the formation of covalent adducts, which may alter the function of enzymes or other proteins. Additionally, the compound can generate reactive oxygen species (ROS) through redox cycling, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylhydrazine: Lacks the methyl substitutions, resulting in different reactivity and biological activity.
Dimethylhydrazine: Contains two methyl groups on the hydrazine moiety, leading to distinct chemical properties.
Cyclohexylhydrazine: Features a six-membered ring, which affects its steric and electronic properties.
Uniqueness
(3,3-Dimethylcyclopentyl)hydrazine dihydrochloride is unique due to the presence of both the cyclopentyl ring and the dimethyl substitutions. This combination imparts specific steric and electronic characteristics, influencing its reactivity and interactions with biological targets. The dihydrochloride salt form also enhances its solubility and stability, making it suitable for various applications in research and industry.
Biological Activity
(3,3-Dimethylcyclopentyl)hydrazine dihydrochloride, with the CAS number 2680539-67-5, is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H16Cl2N2
- Molecular Weight : 203.13 g/mol
- CAS Number : 2680539-67-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The hydrazine moiety can participate in redox reactions and form hydrazones with carbonyl compounds, which may influence metabolic pathways.
Antitumor Activity
Research has indicated that derivatives of hydrazine compounds exhibit significant antitumor properties. For instance, studies have shown that hydrazine derivatives can inhibit tumor cell proliferation through various mechanisms:
- Inhibition of Ribonucleotide Reductase : Some hydrazines have been identified as inhibitors of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair. This inhibition leads to reduced DNA replication in cancer cells, resulting in decreased tumor growth .
Antimicrobial Activity
Hydrazine derivatives, including this compound, have also shown antimicrobial effects against various pathogens. In vitro studies using agar diffusion methods have demonstrated that these compounds can inhibit the growth of bacterial strains such as Escherichia coli and Staphylococcus aureus. The effectiveness is often enhanced when combined with other antimicrobial agents .
Case Studies and Research Findings
-
Antitumor Efficacy :
- A study evaluated the antiproliferative effects of various hydrazine derivatives on human cancer cell lines. Results indicated that certain modifications to the hydrazine structure significantly enhanced antitumor activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
-
Antimicrobial Studies :
- A series of experiments conducted to assess the antimicrobial properties of this compound revealed a notable reduction in bacterial viability when treated with this compound. The results were quantified using minimum inhibitory concentration (MIC) assays, demonstrating its potential as a lead compound for antibiotic development .
Comparative Analysis
| Compound | Antitumor Activity | Antimicrobial Activity |
|---|---|---|
| This compound | Moderate | Significant |
| Hydrazine derivative A | High | Low |
| Hydrazine derivative B | Low | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
